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Compound of Interest |

Compound Name: 2-(4-Formylphenoxy)propanenitrile
CAS No.: 1247474-36-7
Cat. No.: B1532259
. J

Executive Summary

2-(4-Formylphenoxy)propanenitrile (CAS: 1247474-36-7 | 29472-88-2) is a critical
pharmacophore intermediate, notably utilized in the synthesis of PI3K/mTOR inhibitors (e.g.,
NVP-BEZ235 derivatives) and specific agrochemical phenoxy-propionate herbicides. Its dual
functionality—combining a reactive formyl group (aldehyde) with a nitrile moiety via a phenoxy
ether linkage—creates a unique solubility landscape governed by competing dipole-dipole
interactions and lipophilicity.

This technical guide provides a comprehensive analysis of its solubility behavior,
thermodynamic modeling, and process engineering applications. It is designed to empower
process chemists to optimize extraction, purification, and crystallization workflows.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the prerequisite for predicting solvent interactions.

[1]
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Mechanistic Implication

Molecular Formula

C10H9NO2

Moderate molecular weight
(175.18 g/mol) facilitates
solubility in small-molecule

organic solvents.

Functional Groups

Nitrile (-CN), Formyl (-CHO),
Ether (-O-)

Nitrile: High dipole moment;
affinity for polar aprotic
solvents.Formyl: Reactive, H-
bond acceptor.Phenoxy:
Lipophilic core, drives solubility
in aromatics/chlorinated

solvents.

Polarity

Moderate-High

The molecule exhibits
"amphiphilic" character but
leans towards lipophilicity due

to the phenyl ring.

Physical State

Solid (Crystalline)

Requires energy (enthalpy of
fusion) to overcome lattice

forces during dissolution.

Solubility Landscape: Solvent Compatibility Matrix

While empirical solubility coefficients are often proprietary, the following profile is derived from

structural homology with 2-(4-isobutylphenyl)propanenitrile and thermodynamic principles of

phenoxy-nitrile systems.

Predicted Solubility Tiers (at 298.15 K)
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Solubility Tier

Solvent Class

Specific Solvents

Thermodynamic
Rationale

Tier 1: High Solubility

(Process Solvents)

Polar Aprotic &
Chlorinated

Dichloromethane
(DCM), Ethyl Acetate,
Acetone, Acetonitrile,
THF

Strong dipole-dipole
interactions between
the solvent and the
nitrile/aldehyde
groups overcome the
crystal lattice energy.
DCM provides
excellent solvation of

the aromatic ring.

Tier 2: Moderate /
Temperature-
Dependent

(Crystallization)

Alcohols & Aromatics

Ethanol, Isopropanol
(IPA), Toluene,
Methanol

Solvation is entropy-
driven at higher
temperatures. These
solvents are ideal for
cooling crystallization
(high solubility at
reflux, low at

ambient).

Tier 3: Low Solubility
(Anti-Solvents)

Highly Polar / Non-
Polar

Water, Hexane,

Cyclohexane

Water: The
hydrophobic phenyl
ring disrupts the H-
bond network of water
(hydrophobic
effect).Hexane: Lacks
the polarity to interact
with the nitrile/formyl

groups effectively.

Mechanistic Insight

« Nitrile Effect: The cyano group enhances solubility in acetonitrile and acetone due to

favorable dipole alignment.
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» Ether Linkage: The flexible propoxy chain prevents rigid stacking, potentially lowering the
melting point compared to rigid analogs, thereby improving solubility in ethyl acetate.

Thermodynamic Modeling & Analysis

To rigorously design a crystallization process, the solubility data must be modeled. The
dissolution of 2-(4-Formylphenoxy)propanenitrile is typically an endothermic process (

), meaning solubility increases with temperature.

Mathematical Models for Data Correlation

Researchers should fit experimental data (mole fraction

vs. Temperature
) to the following models to determine thermodynamic parameters:

1. Modified Apelblat Equation (Empirical): Used for high-precision correlation in pure solvents.
e A, B, C: Empirical parameters derived from regression.
2. van't Hoff Equation (Thermodynamic): Used to calculate Enthalpy (

) and Entropy (
) of dissolution.

« Interpretation: If the plot of

'S

is linear with a negative slope, the dissolution is endothermic.

Experimental Protocol: Laser Monitoring Method

Standard Operating Procedure (SOP) for generating solubility curves.
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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination without
sampling errors.

Process Engineering: Purification &
Crystallization[3][4][5]

The solubility differential between Ethyl Acetate (high) and Hexane/Water (low) is the lever for
purification.

Extraction Strategy

In the synthesis of 2-(4-Formylphenoxy)propanenitrile (typically via alkylation of 4-
hydroxybenzaldehyde), the reaction mixture is aqueous/organic.

o« Recommended Solvent:Ethyl Acetate.[1]

o Rationale: It effectively partitions the nitrile product from the aqueous inorganic salts (e.qg.,
K2CO3) and polar byproducts.

Crystallization Workflow

Two primary methods are recommended based on the solubility profile:
e Cooling Crystallization (Preferred):

o Solvent: Ethanol or Isopropanol.
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o Mechanism: Dissolve at reflux (~80°C); cool slowly to 0-5°C. The steep solubility curve in
alcohols ensures high recovery yield.

e Anti-Solvent Crystallization:
o Solvent: Acetone (High solubility).
o Anti-Solvent: Water (Low solubility).

o Mechanism: Dissolve in Acetone; slowly add Water to reduce solvent power, forcing
nucleation.
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Figure 2: Optimized purification logic flow utilizing solubility differentials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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